

Sms2-IN-1 as a selective inhibitor of sphingomyelin synthase 2

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Compound of Interest

Compound Name: Sms2-IN-1

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Sms2-IN-1: A Selective Inhibitor of Sphingomyelin Synthase 2

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Sphingomyelin (SM) is a critical component of cellular membranes and a key player in various signaling pathways. The synthesis of SM is primarily catalyzed by two isoforms of sphingomyelin synthase, SMS1 and SMS2. While both enzymes perform the same catalytic function—transferring a phosphocholine head group from phosphatidylcholine (PC) to ceramide to produce SM and diacylglycerol (DAG)—their distinct subcellular localizations suggest non-redundant roles.[1][2][3] SMS1 is predominantly found in the Golgi apparatus, whereas SMS2 is located at the plasma membrane.[3][4][5]

Growing evidence implicates SMS2 in the pathophysiology of several diseases, including atherosclerosis, inflammation, obesity, and certain cancers.[1] Genetic knockout studies in mice have demonstrated that a deficiency in SMS2 can lead to reduced inflammatory responses and protection against diet-induced atherosclerosis.[4][6][7][8] This has positioned SMS2 as a promising therapeutic target. **Sms2-IN-1** has emerged as a potent and highly selective small-molecule inhibitor of SMS2, providing a valuable chemical tool to probe the enzyme's function and assess its therapeutic potential.[9]

This technical guide provides a comprehensive overview of **Sms2-IN-1**, including its quantitative biochemical data, the signaling pathways it modulates, and detailed experimental protocols for its characterization.

Quantitative Data Presentation

The inhibitory potency and selectivity of **Sms2-IN-1** have been characterized through various biochemical and cellular assays. The data is summarized below for clarity and comparison.

Table 1: Inhibitory Activity of **Sms2-IN-1**

Parameter	Value	Notes
SMS2 IC ₅₀	6.5 nM	The half-maximal inhibitory concentration against human SMS2.
SMS2 K _d	37 nM	The dissociation constant, indicating binding affinity for SMS2.
SMS1 IC ₅₀	1000 nM	The half-maximal inhibitory concentration against human SMS1.
Selectivity	~150-fold	The ratio of SMS1 IC ₅₀ to SMS2 IC ₅₀ , highlighting selectivity for SMS2.

Data sourced from MedchemExpress.[9]

Table 2: Comparative Inhibitory Activity of Other Reported SMS2 Inhibitors

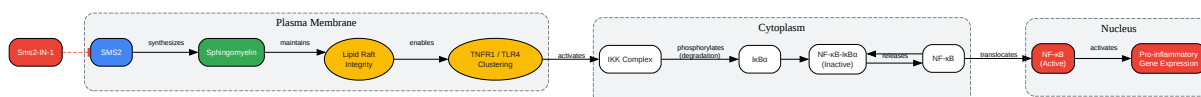
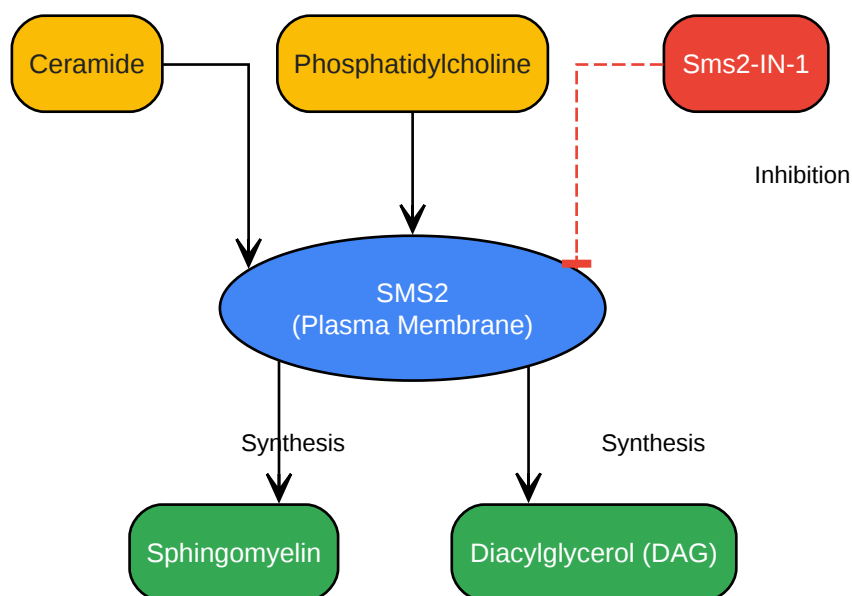
Compound	SMS2 IC ₅₀	Selectivity over SMS1	Reference
2-Quinolone Derivative	950 nM	>100-fold	Adachi R, et al. (2017)
Ly93	91 nM	>1400-fold	BioKB[10]
Thiophene Carboxamide (14I)	28 nM	Not specified	PubMed[11]

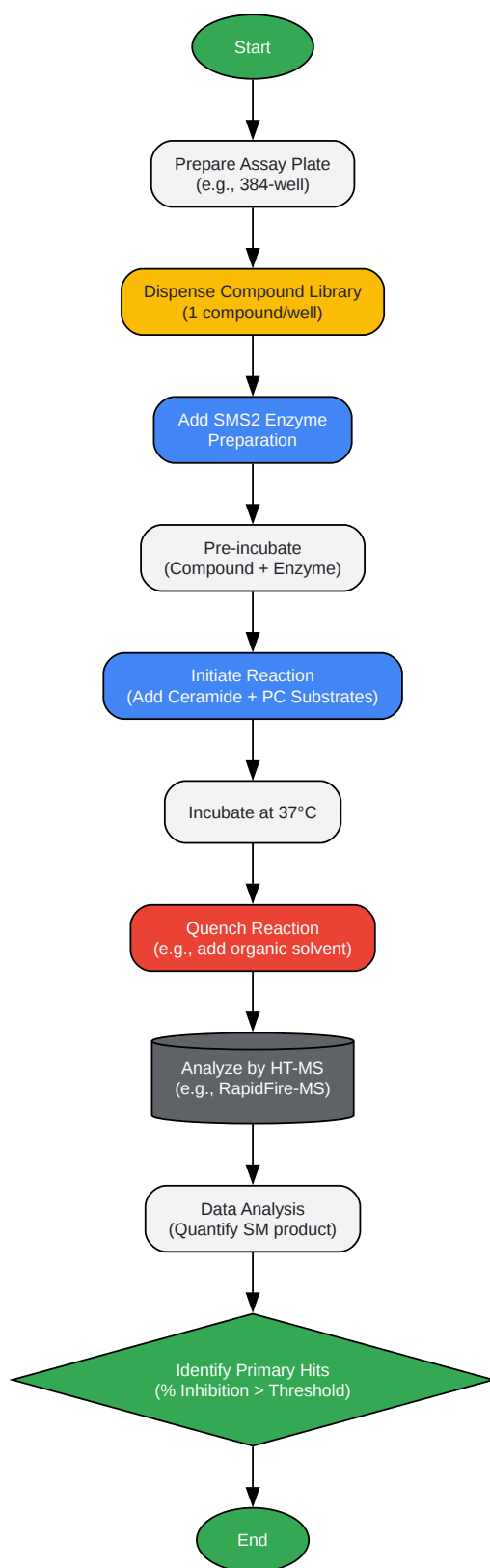
Mechanism of Action and Signaling Pathways

Sms2-IN-1 exerts its effect through direct, selective inhibition of the enzymatic activity of sphingomyelin synthase 2. This inhibition disrupts the normal balance of key lipid signaling molecules at the plasma membrane.

Core SMS2 Enzymatic Reaction

SMS2 is an integral membrane protein that catalyzes the final step in sphingomyelin biosynthesis at the plasma membrane. The inhibition of this reaction by **Sms2-IN-1** has significant downstream consequences.





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